molecular formula C17H13BrO B1268244 2-Benzyloxy-1-bromonaphthalene CAS No. 41908-23-0

2-Benzyloxy-1-bromonaphthalene

Cat. No.: B1268244
CAS No.: 41908-23-0
M. Wt: 313.2 g/mol
InChI Key: VFQRFYFSXMDHMW-UHFFFAOYSA-N
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Description

2-Benzyloxy-1-bromonaphthalene is an organic compound with the molecular formula C₁₇H₁₃BrO. It is a derivative of naphthalene, where a bromine atom is substituted at the first position and a benzyloxy group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Benzyloxy-1-bromonaphthalene can be synthesized through the reaction of 1-bromo-2-naphthol with benzyl bromide. The reaction typically involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimization for scale, yield, and cost-effectiveness. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution: 2-Benzyloxy-1-aminonaphthalene, 2-Benzyloxy-1-thionaphthalene.

    Oxidation: 2-Benzyloxy-1-naphthaldehyde, 2-Benzyloxy-1-naphthoic acid.

    Reduction: 2-Benzyloxynaphthalene.

Scientific Research Applications

2-Benzyloxy-1-bromonaphthalene is utilized in various fields of scientific research:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules and in cross-coupling reactions.

    Biology: Potential use in the development of bioactive compounds and probes for biological studies.

    Medicine: Investigation into its derivatives for pharmaceutical applications, including potential anticancer and antimicrobial agents.

    Industry: Use in the production of advanced materials, such as polymers and liquid crystals

Mechanism of Action

The mechanism of action of 2-Benzyloxy-1-bromonaphthalene largely depends on its chemical reactivity. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the electrophilic carbon. In oxidation reactions, the benzyloxy group undergoes electron transfer processes, leading to the formation of aldehydes or acids. The molecular targets and pathways involved are specific to the type of reaction and the reagents used .

Comparison with Similar Compounds

  • 2-Benzyloxy-1-chloronaphthalene
  • 2-Benzyloxy-1-iodonaphthalene
  • 2-Benzyloxy-1-fluoronaphthalene

Comparison: 2-Benzyloxy-1-bromonaphthalene is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability. Compared to its chloro and fluoro analogs, the bromine derivative is more reactive in nucleophilic substitution reactions, making it a versatile intermediate. The iodo analog, while more reactive, is less commonly used due to higher cost and lower availability .

Properties

IUPAC Name

1-bromo-2-phenylmethoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrO/c18-17-15-9-5-4-8-14(15)10-11-16(17)19-12-13-6-2-1-3-7-13/h1-11H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFQRFYFSXMDHMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of 1-bromo-2-naphthol (15.0 g, 67.3 mmol) and K2CO3 (18.6 g, 135 mmol) in DMF (100 mL) was added benzyl bromide (9.6 mL, 81 mmol) and the mixture was stirred at 60° C. for 5 h. After cooling to room temperature, the solvent was evaporated in vacuo and the residue, dissolved in a small amount of CH2Cl2, passed through a thin pad of flash silica. Fractions containing the product were evaporated in vacuo to give an off-white solid. Crystallisation from CH2Cl2/petrol gave the title compound, 1-bromo-2-(phenylmethoxy)naphthalene, as a white crystalline solid (16.0 g, 76%). The mother liquor was concentrated and purified by flash chromatography (petrol/CH2Cl2, 2/1) to give an additional amount of the product (3.7 g, 17%; total yield: 93%). Rf =0.50 (petrol/CH2Cl2, 2/1); mp 104-106° C. (CH2Cl2/petrol); 1H NMR (250 MHz, CDCl3) δ5.35 (s, 2H), 7.32 (d, J=9.0 Hz, 1H), 7.38-7.50 (m, 4H), 7.57-7.66 (m, 2H), 7.79-7.86 (m, 3H), and 8.31 (d, J=8.5 Hz, 1H); 13C NMR (63 MHz, CDCl3) δ71.81, 110.0, 115.6, 124.6, 126.3, 127.2, 127.8, 128.1 (2C), 128.7, 128.9, 130.1, 133.2, 136.7 and 153.0; IR (CHCl3) νmax 1626, 1596, 1502, 1350, and 1268 cm−1; MS (EI+) m/z (rel intensity) 314/312 (25%, M+) and 91 (100); HRMS calcd for C17H13BrO (M+) 312.0150, found 312.0150. Anal. Calcd for C17H13BrO: C, 65.19; H, 4.18; Br, 25.51. Found: C, 64.94; H, 4.12; Br, 25.71.
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
18.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9.6 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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